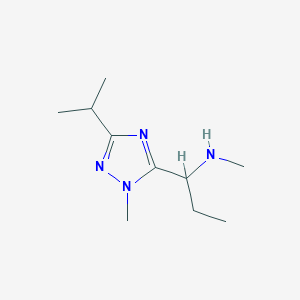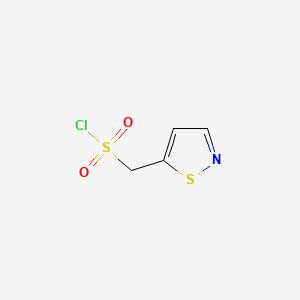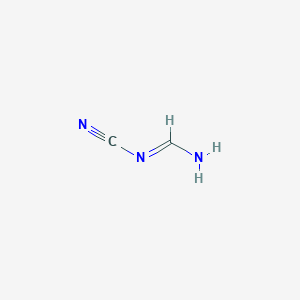
N-cyanoimidoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyanoimidoformamide is an organic compound with the molecular formula C₂H₃N₃. It is characterized by the presence of a cyano group (–CN) attached to an imidoformamide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-cyanoimidoformamide can be synthesized through several methods. One common approach involves the reaction of cyanamide with formamide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Another method involves the reaction of hydrogen cyanide with formamidine. This reaction is carried out in the presence of a base, such as sodium hydroxide, to promote the nucleophilic attack of the cyanide ion on the formamidine, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyanoimidoformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex nitrile-containing compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles or carboxylic acids, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
N-cyanoimidoformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which N-cyanoimidoformamide exerts its effects involves its ability to participate in nucleophilic and electrophilic reactions. The cyano group is highly reactive, allowing it to form bonds with various nucleophiles. This reactivity is crucial in its role in prebiotic chemistry, where it can form complex organic molecules through a series of reactions involving hydrogen cyanide and ammonia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanamide: Similar in structure but lacks the imidoformamide group.
Formamidine: Contains the imidoformamide group but lacks the cyano group.
Hydrogen cyanide: A simpler molecule that can react to form N-cyanoimidoformamide.
Uniqueness
This compound is unique due to the presence of both the cyano and imidoformamide groups, which confer distinct reactivity and potential for forming complex organic molecules. This dual functionality makes it particularly valuable in synthetic chemistry and prebiotic studies .
Eigenschaften
CAS-Nummer |
6784-19-6 |
|---|---|
Molekularformel |
C2H3N3 |
Molekulargewicht |
69.07 g/mol |
IUPAC-Name |
N'-cyanomethanimidamide |
InChI |
InChI=1S/C2H3N3/c3-1-5-2-4/h1H,(H2,3,5) |
InChI-Schlüssel |
UABPXJLZXHRTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


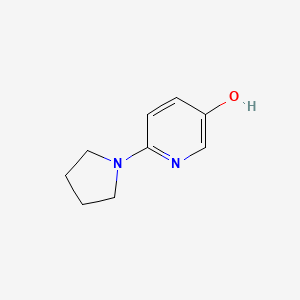
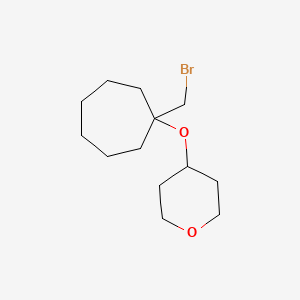

![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
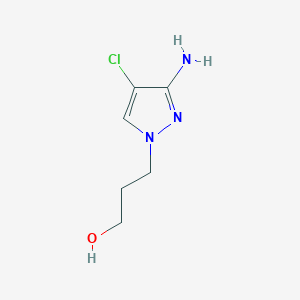
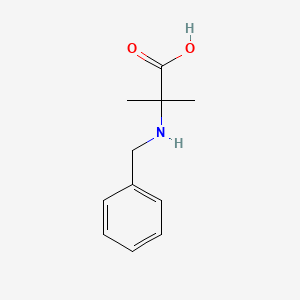
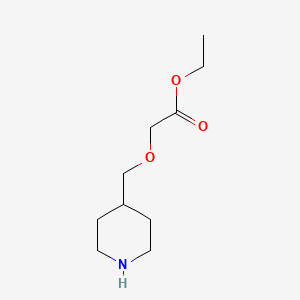
![2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
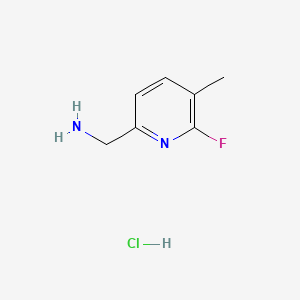
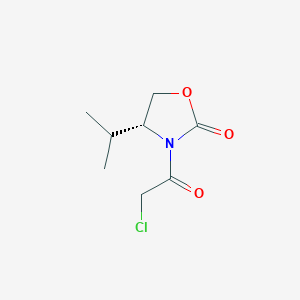
![(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid](/img/structure/B13521398.png)
